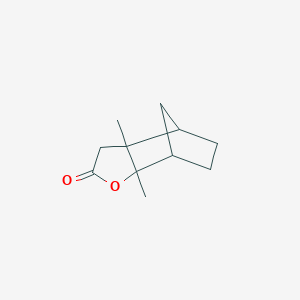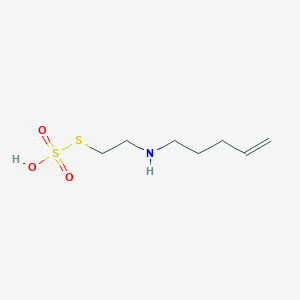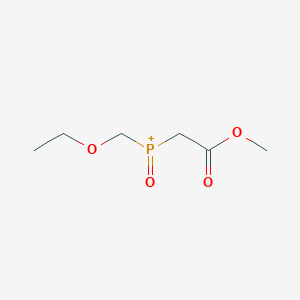
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C6H13O4P. This compound is known for its unique structure, which includes both ethoxymethyl and 2-methoxy-2-oxoethyl groups attached to an oxophosphanium core. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-methoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reactants are fed into the reactor in a continuous or batch process, and the product is purified using techniques such as distillation or crystallization. The purity of the final product is critical for its applications in various fields.
Análisis De Reacciones Químicas
Types of Reactions
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ethoxymethyl and 2-methoxy-2-oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium compounds. These products have various applications in organic synthesis and industrial processes.
Aplicaciones Científicas De Investigación
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound has a similar structure but includes triphenyl groups instead of ethoxymethyl.
(2-Methoxy-2-oxoethyl)dimethylphosphonium chloride: This compound has dimethyl groups instead of ethoxymethyl.
Uniqueness
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
18359-01-8 |
|---|---|
Fórmula molecular |
C6H12O4P+ |
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
ethoxymethyl-(2-methoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H12O4P/c1-3-10-5-11(8)4-6(7)9-2/h3-5H2,1-2H3/q+1 |
Clave InChI |
LKSXEFFIKVYAFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC[P+](=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



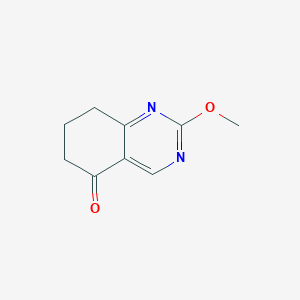

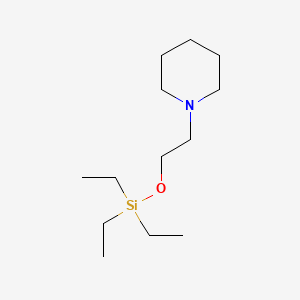
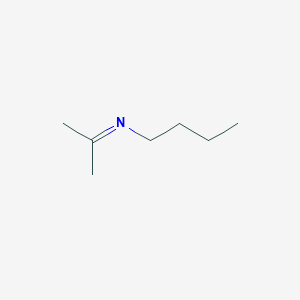

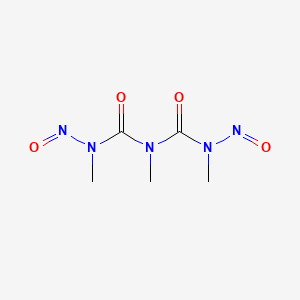
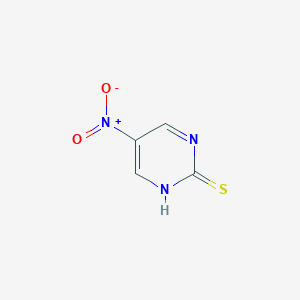
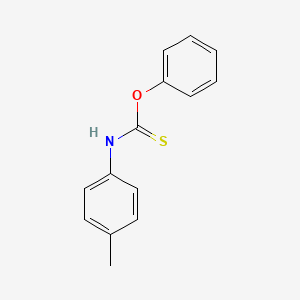


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
